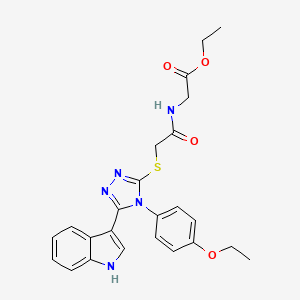

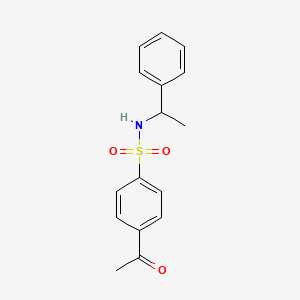

![molecular formula C11H9FN2O4S B2609065 4-[(2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid CAS No. 937621-15-3](/img/structure/B2609065.png)

4-[(2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “4-[(2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid”, pyrrole synthesis is a well-studied area in organic chemistry . Various methods such as the Paal-Knorr pyrrole condensation and metal-catalyzed conversion of primary diols and amines can be used to synthesize pyrroles .Physical And Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 548.9±60.0 °C . The molecular weight is 284.26 .Applications De Recherche Scientifique

Synthesis and Interaction Studies

One area of research focuses on the synthesis of derivatives related to 4-[(2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid and their interactions with proteins. For example, Meng et al. (2012) synthesized p-hydroxycinnamic acid amides to investigate their fluorescence binding with bovine serum albumin, highlighting the compound's relevance in studying protein interactions and potential applications in drug delivery systems Meng et al., 2012.

Catalytic Applications

Research by Zolfigol et al. (2015) on the synthesis and characterization of novel biological-based nano organo solid acids showcases the compound's utility in catalyzing various reactions under mild and green conditions. This study emphasizes the compound's potential in sustainable chemistry applications Zolfigol et al., 2015.

Material Science

Li et al. (2009) explored the synthesis of a novel sulfonated poly(ether ether ketone) with high selectivity for direct methanol fuel cell applications. This research underlines the compound's importance in the development of new materials for energy applications Li et al., 2009.

Antiproliferative Activities

A study by Mert et al. (2014) on the synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives, starting from a related compound, provides insights into its potential for developing new anticancer agents. This highlights the compound's utility in medicinal chemistry for cancer research Mert et al., 2014.

Environmental Applications

Kariuki et al. (2022) presented an unexpected synthesis of a sulfonamide derivative and evaluated its antimicrobial activity, indicating the compound's relevance in environmental science and its potential for developing new antimicrobial agents Kariuki et al., 2022.

Propriétés

IUPAC Name |

4-[(2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O4S/c12-8-3-1-2-4-9(8)14-19(17,18)7-5-10(11(15)16)13-6-7/h1-6,13-14H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEAVAWQXNXRRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CNC(=C2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

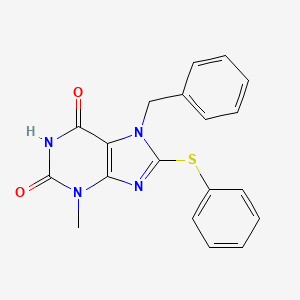

![(E)-2-(4-Chlorophenyl)-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]ethenesulfonamide](/img/structure/B2608983.png)

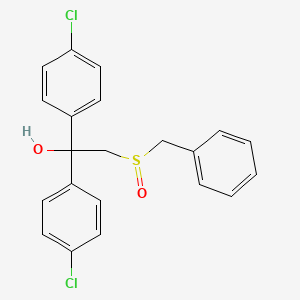

![2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

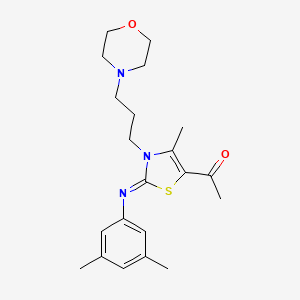

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2608989.png)

![6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2608991.png)

![ethyl 4-({[2,4-dioxo-3-[5-oxo-5-(propylamino)pentyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2608993.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2608995.png)